molecular formula C9H11ClN4O3 B1449382 3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride CAS No. 2108841-00-3

3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride

Cat. No. B1449382
M. Wt: 258.66 g/mol
InChI Key: WCCGWHKKHCBOPE-UHFFFAOYSA-N
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Description

“3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H11ClN4O3 and a molecular weight of 258.66 g/mol. It is a derivative of pyridine-2-carboxylic acid, which is an endogenous metabolite of L-tryptophan known to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .


Synthesis Analysis

While specific synthesis methods for “3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride” were not found, pyridine-2-carboxylic acid has been used as an efficient catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, producing pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

Scientific Research Applications

Extraction and Separation Techniques

Pyridine-2-carboxylic acid, a relative of 3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride, is utilized as an intermediate in producing pharmaceuticals, herbicides, and metal salts for nutritional supplements applications. Reactive extraction techniques are explored to recover carboxylic acids like pyridine-2-carboxylic acid from dilute aqueous solutions such as fermentation broth. The studies focus on using non-toxic extractant-diluent systems to ensure minimal toxicity and higher distribution of the acid. Tri-n-butyl phosphate and tridodecylamine are some extractants used in these systems, highlighting the significance of choosing appropriate extractant-diluent combinations for efficient and safe recovery of these acids (Datta & Kumar, 2014).

Biochemical Applications and Coordination Chemistry

Pyridine-2,4,6-tricarboxylic acid demonstrates reactivity with Zn(II) salts under various conditions, forming different products based on the presence or absence of pyridine. This reactivity leads to the formation of coordination polymers or discrete carboxylate-bridged metallomacrocycles, depending on the reaction environment. Such findings are vital in understanding the complex behaviors of these compounds in biochemical processes and potential applications in coordination chemistry (Ghosh, Savitha, & Bharadwaj, 2004).

Antimicrobial Research

In the realm of antimicrobial research, derivatives of pyridine carboxylic acids, akin to 3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride, have been synthesized and evaluated for their efficacy. For instance, compounds synthesized from 2-chloropyridine-3-carboxylic acid demonstrated variable and modest activity against specific bacterial and fungal strains, indicating potential pharmaceutical applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural Analysis and Materials Science

The structural analysis of coordination complexes involving pyridine dicarboxylic acid derivatives showcases their utility in materials science. For example, hydrolytic reactions involving 2,3-pyridine dicarboxylic anhydride and zinc dichloride have led to the formation of chelate complexes. These complexes, exhibiting unique geometries and intermolecular interactions, are crucial for understanding the material properties and potential applications in catalysis, molecular recognition, and more (Soudani et al., 2020).

properties

IUPAC Name

3-(3-azidopropoxy)pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3.ClH/c10-13-12-5-2-6-16-7-3-1-4-11-8(7)9(14)15;/h1,3-4H,2,5-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCGWHKKHCBOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)OCCCN=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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